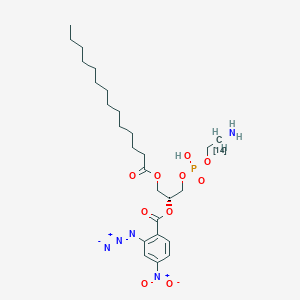

2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce composé est connu pour son rôle de peptide inhibiteur de l'adhésion médiée par RGD entre l'intégrine et les molécules de la matrice extracellulaire . Il est largement utilisé dans la recherche scientifique pour sa capacité à inhiber la liaison intégrine-fibronectine, ce qui en fait un outil précieux dans les études liées à l'adhésion cellulaire, la migration, la croissance et la différenciation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

GRGDSPK est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. La synthèse implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend des étapes de déprotection et de couplage, qui sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée .

Méthodes de production industrielle

La production industrielle de GRGDSPK suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour garantir une grande pureté .

Analyse Des Réactions Chimiques

Types de réactions

GRGDSPK subit principalement des réactions de formation et d'hydrolyse de liaisons peptidiques. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique .

Réactifs et conditions courants

Réactifs de couplage : N,N'-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N',N'-tétraméthyl-uronium-hexafluoro-phosphate (HBTU)

Réactifs de déprotection : Acide trifluoroacétique (TFA)

Solvants : Diméthylformamide (DMF), Dichlorométhane (DCM)

Principaux produits

Le principal produit de la synthèse est le peptide GRGDSPK lui-même. Lors de l'hydrolyse, le peptide peut être décomposé en ses acides aminés constitutifs .

Applications de recherche scientifique

GRGDSPK a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle dans les études de synthèse et de modification des peptides.

Biologie : Investigue les processus d'adhésion, de migration et de différenciation cellulaires.

Médecine : Explore les applications thérapeutiques potentielles dans la cicatrisation des plaies et l'ingénierie tissulaire.

Industrie : Utilisé dans le développement de biomatériaux et de revêtements qui favorisent l'adhésion cellulaire.

Mécanisme d'action

GRGDSPK exerce ses effets en se liant aux intégrines, une famille de récepteurs de surface cellulaire qui régulent les interactions cellule-matrice extracellulaire. Le peptide entre en compétition avec les ligands naturels pour la liaison à l'intégrine, inhibant ainsi les interactions intégrine-fibronectine. Cette inhibition affecte divers processus cellulaires, notamment l'adhésion, la migration et les voies de signalisation impliquées dans la formation et la résorption osseuse .

Applications De Recherche Scientifique

GRGDSPK has a wide range of applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigates cell adhesion, migration, and differentiation processes.

Medicine: Explores potential therapeutic applications in wound healing and tissue engineering.

Industry: Utilized in the development of biomaterials and coatings that promote cell adhesion.

Mécanisme D'action

GRGDSPK exerts its effects by binding to integrins, a family of cell surface receptors that mediate cell-extracellular matrix interactions. The peptide competes with natural ligands for integrin binding, thereby inhibiting integrin-fibronectin interactions. This inhibition affects various cellular processes, including adhesion, migration, and signaling pathways involved in bone formation and resorption .

Comparaison Avec Des Composés Similaires

Composés similaires

GRGDSP : Manque le résidu lysine présent dans GRGDSPK.

GRGDS : Un peptide plus court manquant à la fois des résidus sérine et lysine.

RGD : L'épitope de liaison minimal de la fibronectine pour la liaison à l'intégrine.

Unicité

GRGDSPK est unique en raison de sa séquence spécifique, qui comprend la lysine, offrant des interactions de liaison supplémentaires et potentiellement améliorant ses effets inhibiteurs par rapport aux peptides plus courts comme GRGDS et RGD .

Propriétés

Numéro CAS |

121888-03-7 |

|---|---|

Formule moléculaire |

C26H42N5O10P |

Poids moléculaire |

617.6 g/mol |

Nom IUPAC |

[(2R)-1-[2-amino(214C)ethoxy(hydroxy)phosphoryl]oxy-3-tetradecanoyloxypropan-2-yl] 2-azido-4-nitrobenzoate |

InChI |

InChI=1S/C26H42N5O10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-25(32)38-19-22(20-40-42(36,37)39-17-16-27)41-26(33)23-15-14-21(31(34)35)18-24(23)29-30-28/h14-15,18,22H,2-13,16-17,19-20,27H2,1H3,(H,36,37)/t22-/m1/s1/i16+2 |

Clé InChI |

FCNAUOXMCCDIFN-FUVUYDQRSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |

SMILES isomérique |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[14CH2]N)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |

SMILES canonique |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |

Synonymes |

2-(2-azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine AZPE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.